S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
Description
Chemical Identity and Classification
S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate represents a complex organosulfur compound that embodies multiple distinct chemical functionalities within a single molecular framework. The compound possesses the molecular formula C₁₃H₁₀N₄O₂S₃ and exhibits a molecular weight of 350.4 grams per mole, establishing it as a moderately sized heterocyclic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound multiple registry numbers, including 94088-75-2 and 80756-85-0, reflecting variations in stereochemical configuration and nomenclature approaches.
The compound belongs to several overlapping chemical classifications that reflect its multifaceted structural nature. Fundamentally, it constitutes a thioester derivative, characterized by the presence of the thiocarbonyl functional group that defines this important class of organosulfur compounds. The thioester functionality, represented by the structural motif R-C(=O)-S-R', distinguishes these compounds from their oxygen analogs and confers unique reactivity patterns and biological properties. Within the broader context of heterocyclic chemistry, the molecule incorporates two distinct aromatic heterocyclic systems: the benzothiazole moiety and the aminothiazole fragment, each contributing specific electronic and steric characteristics to the overall molecular architecture.
The benzothiazole component represents a bicyclic aromatic system formed by the fusion of a benzene ring with a five-membered thiazole ring, creating a planar structure that participates in extensive π-electron delocalization. This structural feature places the compound within the broader category of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry and materials science applications. The thiazole ring system, characterized by the presence of both sulfur and nitrogen heteroatoms in specific positions, contributes additional complexity and provides opportunities for diverse chemical transformations and biological interactions.
The methoxyimino functionality present in the compound introduces an additional layer of structural complexity through the incorporation of oxime chemistry. This functional group, characterized by the C=N-OCH₃ motif, represents a significant structural modification that influences both the compound's chemical reactivity and its potential biological activity. The presence of multiple heteroatoms, including sulfur, nitrogen, and oxygen, distributed throughout the molecular framework creates numerous sites for potential chemical modification and biological interaction, establishing this compound as a versatile platform for further chemical development.
Historical Context in Organosulfur Chemistry
The development of this compound occurs within the rich historical context of organosulfur chemistry, a field that has evolved significantly since the early recognition of sulfur-containing organic compounds. Organosulfur chemistry encompasses the study of organic compounds containing sulfur atoms, which have been recognized for their distinctive properties and biological significance throughout the development of modern chemistry. The historical trajectory of this field reveals a progression from simple sulfur-containing molecules to increasingly complex polyfunctional systems that incorporate multiple sulfur atoms in various oxidation states and chemical environments.
The benzothiazole component of this compound traces its lineage to the broader development of thiazole chemistry, which emerged as a significant area of investigation in the late nineteenth and early twentieth centuries. Benzothiazoles, characterized by the fusion of benzene and thiazole rings, were first synthesized through the pioneering work of researchers who recognized the potential for creating stable aromatic heterocyclic systems incorporating sulfur. The synthesis of benzothiazoles typically involves the treatment of 2-mercaptoaniline with various carbonyl-containing reagents, establishing reaction patterns that continue to influence contemporary synthetic approaches.
The thioester functionality represented in this compound connects to fundamental biochemical processes that may have played crucial roles in the origin of life itself. The "Thioester World" hypothesis, proposed by Nobel Prize-winning scientist Christian de Duve, suggests that thioester bonds served as primitive energy currency in prebiotic metabolism, preceding the development of modern adenosine triphosphate-based energy systems. This theoretical framework positions thioesters as potentially ancient molecular architectures that facilitated the transition from simple chemical systems to complex biological networks. The formation of thioesters through the condensation of carboxylic acids with thiols under prebiotic conditions represents a plausible pathway for the emergence of energy-rich bonds capable of driving synthetic reactions in primitive metabolic networks.
The evolutionary trajectory of organosulfur chemistry has been profoundly influenced by the recognition that sulfur-containing compounds exhibit unique biological activities. The discovery that many naturally occurring antibiotics, including penicillin, contain sulfur atoms established organosulfur chemistry as a critical component of pharmaceutical research. This biological significance extends beyond antimicrobial applications to encompass diverse therapeutic areas, including cancer treatment, cardiovascular medicine, and neurological disorders. The development of increasingly sophisticated synthetic methodologies has enabled the construction of complex organosulfur architectures that would have been inaccessible to earlier generations of chemists.
Contemporary organosulfur chemistry continues to evolve through the integration of multiple heterocyclic systems, as exemplified by compounds like this compound. This compound represents the culmination of decades of research into benzothiazole chemistry, thioester synthesis, and oxime formation, demonstrating how historical developments in each of these areas contribute to the creation of modern polyfunctional molecules. The synthetic accessibility of such complex structures reflects the maturation of organic chemistry as a discipline capable of constructing sophisticated molecular architectures with precision and efficiency.
Nomenclature and Structural Terminology
The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for complex polyfunctional organic molecules. The complete chemical name provides a detailed structural map that allows for unambiguous identification of the molecule's constituent components and their spatial relationships. The systematic name begins with the designation "S-Benzothiazol-2-yl," which identifies the benzothiazole ring system as the sulfur-linked substituent attached to the thioester carbonyl carbon. This nomenclature convention follows established protocols for naming thioester compounds, where the sulfur-bearing substituent is identified first, followed by the carbonyl-containing portion of the molecule.
The structural terminology associated with this compound encompasses multiple specialized chemical vocabularies that reflect the diverse functional groups present within the molecular framework. The benzothiazole moiety represents a bicyclic aromatic heterocycle composed of a benzene ring fused to a five-membered thiazole ring at the 2,3-positions. This structural arrangement creates a planar aromatic system with ten π-electrons distributed across the bicyclic framework, contributing to the molecule's overall stability and electronic properties. The numbering system for benzothiazole places the sulfur atom at position 1 and the nitrogen atom at position 3, with the fusion to the benzene ring occurring at the 2,3-bond of the thiazole ring.
The aminothiazole component introduces additional complexity through the incorporation of an exocyclic amino group attached to the five-membered thiazole ring. The systematic designation "2-amino-1,3-thiazol-4-yl" indicates that the amino substituent occupies the 2-position of the thiazole ring, while the point of attachment to the remainder of the molecule occurs at the 4-position. This specific substitution pattern influences both the electronic distribution within the thiazole ring and the overall molecular geometry, affecting properties such as hydrogen bonding capacity and potential biological activity.
| Structural Component | Systematic Name | Alternative Designations | Structural Features |
|---|---|---|---|
| Bicyclic System | 1,3-Benzothiazol-2-yl | Benzo[d]thiazol-2-yl | Fused benzene-thiazole rings |
| Heterocyclic Ring | 2-Amino-1,3-thiazol-4-yl | 2-Aminothiazol-4-yl | Five-membered ring with amino group |
| Functional Group | Methoxyimino | Methoxyimine | C=N-OCH₃ oxime derivative |
| Ester Linkage | Thioacetate | Thioester | S-C(=O) carbonyl-sulfur bond |
The methoxyimino functional group represents a specialized form of oxime chemistry that introduces both geometric and electronic complexity to the molecular structure. The systematic designation indicates the presence of a carbon-nitrogen double bond with the nitrogen atom bearing a methoxy substituent, creating the structural motif C=N-OCH₃. This functional group can exist in different geometric isomers, designated as either Z or E configurations depending on the relative positions of the higher-priority substituents around the double bond. The methoxyimino group contributes significantly to the molecule's hydrogen bonding capacity and may influence its biological activity through specific interactions with target proteins or enzymes.
The thioester designation "thioacetate" identifies the carbonyl-containing portion of the molecule that connects the various structural components through sulfur-carbon bond formation. Thioesters represent analogs of conventional esters where sulfur replaces oxygen as the heteroatom linking the carbonyl carbon to the substituent group. This structural modification profoundly influences the compound's chemical reactivity, as thioesters generally exhibit enhanced electrophilicity at the carbonyl carbon compared to their oxygen analogs. The increased reactivity of thioesters stems from the weaker electron donation from sulfur compared to oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research, representing a sophisticated example of how multiple aromatic and non-aromatic ring systems can be integrated into cohesive molecular architectures. The compound exemplifies the current trend toward increasing structural complexity in heterocyclic chemistry, where researchers seek to combine multiple functional groups and ring systems to achieve enhanced biological activity or novel material properties. This molecular design philosophy reflects the maturation of synthetic organic chemistry as a discipline capable of constructing intricate polyfunctional molecules with precision and efficiency.
The benzothiazole component of this compound connects to a broader research program investigating the biological and materials science applications of benzothiazole derivatives. Recent investigations have demonstrated that benzothiazole-containing compounds exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The pharmacophore represented by the benzothiazole ring system has emerged as a privileged scaffold in medicinal chemistry, providing a structural framework that can be modified to optimize biological activity while maintaining favorable pharmacokinetic properties. The incorporation of additional heterocyclic systems, as demonstrated in this compound, represents an advanced approach to expanding the chemical space accessible through benzothiazole modification.
The dual heterocyclic architecture present in this compound reflects contemporary research interests in the development of polyheterocyclic systems that can engage in complex molecular recognition events. Theoretical studies employing density functional theory methods have provided insights into the electronic properties and reactivity patterns of benzothiazole derivatives, revealing how structural modifications influence molecular behavior. These computational investigations have identified key electronic descriptors that correlate with biological activity, enabling more rational approaches to the design of bioactive heterocyclic compounds. The combination of benzothiazole and thiazole ring systems in a single molecule creates opportunities for synergistic effects that may not be achievable through simpler structural architectures.
The thioester functionality present in this compound connects to fundamental biochemical research investigating the roles of thioester bonds in cellular metabolism and potentially in the origin of life. Contemporary research has revealed that thioester bonds serve as activated intermediates in numerous biosynthetic pathways, including fatty acid synthesis, amino acid metabolism, and protein modification processes. The study of synthetic thioester compounds provides insights into these fundamental biological processes while also offering opportunities for the development of metabolic modulators and therapeutic agents. The incorporation of thioester functionality into complex heterocyclic frameworks represents an advanced approach to creating molecules that can interact with biological systems in sophisticated ways.
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of contemporary synthetic chemistry capabilities. The successful synthesis and characterization of such structurally complex molecules demonstrates the power of modern organic chemistry to construct sophisticated molecular architectures that would have been inaccessible to earlier generations of researchers. The compound serves as a benchmark for evaluating synthetic methodologies and provides a platform for investigating the relationships between molecular structure and biological or materials properties. As heterocyclic chemistry continues to evolve toward increasingly complex molecular targets, compounds like this compound will likely serve as important models for understanding how multiple functional groups can be integrated into cohesive and functional molecular systems.
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFDRZLHVALCDU-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-75-2, 80756-85-0 | |
| Record name | S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | S-benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The compound is typically prepared by the esterification of 2-amino-1,3-thiazole derivatives with benzothiazol-2-yl thioacetic acid derivatives or their activated esters. The methoxyimino group is introduced via oximation of the corresponding keto-thioester intermediate.
Synthesis of 2-(methoxyimino)thioacetic acid derivative:
- Starting from 2-amino-1,3-thiazole-4-carboxylic acid or related precursors, the keto group is converted to the methoxyimino functionality using hydroxylamine derivatives under controlled pH and temperature conditions.
-
- The carboxylic acid is converted into an active ester or acid chloride to facilitate nucleophilic attack.
Coupling with benzothiazol-2-thiol:
- The benzothiazol-2-yl thiol acts as a nucleophile, attacking the activated intermediate to form the thioester bond.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oximation | Hydroxylamine hydrochloride, base (e.g., pyridine), solvent (methanol or ethanol), temperature 0-25°C | Controls stereochemistry of methoxyimino group (Z-isomer preferred) |
| Activation | Thionyl chloride or carbodiimide coupling agents (e.g., DCC) | Converts acid to acid chloride or active ester |
| Coupling | Benzothiazol-2-thiol, base (e.g., triethylamine), solvent (dichloromethane or THF), temperature 0-10°C | Ensures selective thioester formation |
| Purification | Recrystallization from methanol/ethyl acetate (20:80 v/v) | Yields crystalline product with high purity (>97% by HPLC) |
Alternative Methods
Direct coupling using carbodiimide chemistry:
Some protocols use carbodiimide reagents to activate the acid intermediate directly in situ, followed by addition of benzothiazol-2-thiol, avoiding isolation of acid chlorides.Use of AE-active esters:
Active ester derivatives (AE-active esters) of the methoxyimino thioacetic acid are employed as intermediates for efficient coupling, improving yields and reducing side reactions.
Research Findings and Analytical Data
Structural Confirmation
X-ray crystallography studies confirm the nearly planar benzothiazole system with a dihedral angle of approximately 1.2° between benzene and thiazole rings, indicating strong conjugation and stability of the molecule.
Intermolecular hydrogen bonding (N–H···N and weak C–H···O interactions) stabilizes the crystal lattice, which is important for the compound’s solid-state properties and purity.
Purity and Physical Properties
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride route | 2-(methoxyimino)thioacetic acid, SOCl2, benzothiazol-2-thiol | Low temp (0-10°C), inert atmosphere | High yield, well-established | Requires handling of corrosive SOCl2 |
| Carbodiimide coupling | 2-(methoxyimino)thioacetic acid, DCC or EDC, benzothiazol-2-thiol | Room temp, mild conditions | Avoids acid chlorides, safer | Possible urea byproducts, requires purification |
| AE-active ester intermediate | AE-active ester of acid, benzothiazol-2-thiol | Mild conditions, solvent dependent | Improved coupling efficiency | Additional step to prepare active ester |
Chemical Reactions Analysis
Nucleophilic Acylation Reactions
The compound’s primary application involves nucleophilic substitution at the thioester group, enabling the transfer of the 2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetyl moiety to β-lactam nuclei like 7-aminocephalosporanic acid (7-ACA). This reaction is pivotal in cephalosporin antibiotic synthesis.
Reaction Conditions and Outcomes
Mechanism : The thioester’s electrophilic carbonyl carbon undergoes nucleophilic attack by the 7-ACA amine group, displacing the benzothiazole-2-thiolate leaving group. The methoxyimino group stabilizes the intermediate via resonance, enhancing reaction efficiency .
Hydrolysis Reactions
The thioester bond is susceptible to hydrolysis under acidic or alkaline conditions, yielding 2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetic acid.
Hydrolysis Pathways
Coordination Chemistry
The compound participates in coordination chemistry, forming complexes with transition metals. For example, it reacts with nickel(II) salts to yield bis-ligated complexes.
Nickel(II) Complex Formation
| Reactants | Conditions | Product Structure | Notes |
|---|---|---|---|
| Ni(NO₃)₂·6H₂O + S-Benzothiazol-2-yl derivative | Methanol, reflux, 6 hours | Bis(benzothiazole-2-thiolato)nickel(II) complex | Chelation via thiazole N and thiolate S |
Significance : These complexes are studied for their catalytic potential and structural properties .
Methoxyimino Group Reactivity
- Reduction : The methoxyimino group (-N-OCH₃) can be reduced to an amine (-NH₂) using agents like sodium borohydride or hydrogen/palladium, though this is not typically exploited in pharmaceutical synthesis .
- Oxidation : Under strong oxidizing conditions (e.g., H₂O₂/KMnO₄), the thioester sulfur may oxidize to sulfoxide or sulfone derivatives, though this is rarely reported in literature .
Stability and Degradation
Scientific Research Applications
Chemistry
In the field of chemistry, S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate serves as a vital building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of novel compounds that can exhibit various properties.
Biology
This compound has garnered attention in biological research due to its potential as a bioactive molecule. Studies have indicated that it can interact with various biological targets, making it a candidate for drug development. Its ability to modulate enzyme activity positions it as a promising lead for pharmaceuticals aimed at treating infectious diseases and cancer.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for therapeutic effects. Research has shown that these derivatives may inhibit specific enzymes or receptors involved in disease processes. For instance, they may serve as acylating agents in synthesizing cephalosporin antibiotics .
Industry
The industrial applications of this compound include its use in developing new materials with enhanced properties such as conductivity and stability. Its unique chemical profile allows for modifications that can lead to innovative products in various sectors.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-y)-2-(methoxyimino)thioacetate:
- Antibacterial Activity:
- Enzyme Inhibition Studies:
- Material Science Applications:
Mechanism of Action
The mechanism of action of S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Cephalosporin Derivatives
- Cefotaxime Sodium (CAS: 64485-93-4): Structure: Shares the 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl group but includes a β-lactam ring and a 3-acetoxymethyl side chain. Function: Active antibiotic (third-generation cephalosporin), unlike the target compound, which is an intermediate. Synthesis: Requires HPLC for purity validation (99.987% purity) .
Cefpirome Sulphate :
Thiazole-Based Intermediates
- Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate: Structural Difference: Ethoxy group instead of methoxy and E-configuration at imino group. The Z-configuration in the target compound enhances steric stability during cephalosporin synthesis . Crystallography: Lacks planar benzothiazole fusion, reducing π-π stacking interactions.
- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate: Function: Intermediate for cephalosporins with additional methoxycarbonylmethoxy group. Hydrogen Bonding: Exhibits N–H···O and C–H···O bonds but forms 2D polymeric sheets (vs. 3D motifs in the target compound) .
Key Research Findings
- Synthetic Utility: The target compound’s Z-imino configuration and thioester group enable efficient acylation of β-lactam nuclei, critical for cephalosporin activity .
- Crystallographic Robustness : SHELX-refined structures (R factor = 0.046) provide high accuracy for drug development pipelines .
- Stability: Methoxyimino group resists hydrolysis compared to ethoxy derivatives, enhancing shelf-life .
Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | CAS Number | Application |
|---|---|---|---|
| S-Benzothiazol-2-yl thioacetate | C₁₃H₁₀N₄O₂S₃ | 89604-91-1 | Cephalosporin intermediate |
| Cefotaxime Sodium | C₁₆H₁₆N₅NaO₇S₂ | 64485-93-4 | Antibiotic |
| Ethyl 2-amino-α-(E)-methoxyimino derivative | C₈H₁₁N₃O₃S | Not available | Intermediate |
Biological Activity
S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C13H10N4O2S3
- Molecular Weight: 350.4 g/mol
- CAS Number: 94088-75-2
The compound features a benzothiazole ring, a thiazole ring, and a methoxyimino group, contributing to its unique chemical properties and biological activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with carbon disulfide.
- Formation of the Thiazole Ring: Reaction of α-haloketones with thiourea.
- Coupling and Introduction of Methoxyimino Group: Condensation reactions followed by treatment with methoxyamine hydrochloride .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to their active sites, which disrupts substrate binding and catalysis .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For example:
- Case Study: A study demonstrated that related thiazole compounds showed inhibitory effects against several bacterial strains, suggesting a potential for developing new antibiotics .
Anticancer Potential
This compound has also been investigated for its anticancer properties:
- Research Findings: In vitro studies revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Single benzothiazole ring | Limited bioactivity |
| Thiazole | Basic thiazole ring | Moderate bioactivity |
| Methoxyimino Acetates | Methoxyimino group attached to acetate | Varies widely |
This compound stands out due to its dual-ring structure and methoxyimino substitution, which enhances its bioactivity compared to simpler compounds .
Crystal Structure Analysis
The crystal structure of this compound reveals important intermolecular interactions:
Q & A
Q. How is the crystal structure of S-benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate determined experimentally?
Answer: Single-crystal X-ray diffraction is the primary method for resolving the compound’s crystal structure. Key steps include:
- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .
- Structure solution : Employ SHELXS97 for phase determination via direct methods .
- Refinement : Refine atomic coordinates and displacement parameters using SHELXL97, with hydrogen atoms added geometrically (C–H = 0.93–0.96 Å, N–H = 0.86 Å) .
- Validation : Verify structural accuracy with R-factors (R₁ = 0.046, wR₂ = 0.145) and data-to-parameter ratios (19.1:1) .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Answer: The crystal lattice is stabilized by:
- N–H···N hydrogen bonds : Forms dimeric R₂²(8) and R₂²(10) motifs between symmetry-related molecules .
- Weak C–H···O interactions : Creates an R₂²(16) motif, contributing to 3D network stability .
- Planarity : The benzothiazole and thiazole rings are nearly coplanar (dihedral angle = 1.2°), enhancing π-π stacking potential .
Graph set analysis (Bernstein et al., 1995) is recommended to categorize hydrogen-bonding patterns .
Q. What synthetic routes are used to prepare this compound?
Answer: The compound is synthesized as an intermediate for cephalosporin derivatives:
- Step 1 : React 2-mercaptobenzothiazole with 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid derivatives in a solvent mixture (e.g., methanol/ethyl acetate) .
- Step 2 : Crystallize the product via slow evaporation, yielding prismatic crystals .
- Characterization : Confirm purity via melting point, NMR, and mass spectrometry .
Advanced Research Questions
Q. How can anisotropic displacement parameters and disorder in the crystal structure be resolved during refinement?
Answer: Address anisotropy and disorder using:
- Anisotropic refinement : Apply SHELXL97’s full-matrix least-squares method to model atomic displacement ellipsoids .
- Disorder modeling : Split occupancy for disordered atoms (e.g., solvent molecules or flexible groups) and refine with restraints (SIMU/DELU commands in SHELXL) .
- Validation tools : Use PLATON to check for missed symmetry or twinning .
Q. What methodological challenges arise in analyzing stereochemical purity during synthesis?
Answer: Key challenges include:
- Z/E isomerism : Monitor the methoxyimino group’s configuration via NOESY NMR or X-ray crystallography .
- Reaction conditions : Optimize temperature and solvent polarity to favor the desired Z-isomer, critical for biological activity .
- Chromatographic separation : Use chiral HPLC columns (e.g., amylose-based) to resolve enantiomers, if applicable .
Q. How can discrepancies in hydrogen-bonding motifs across related structures be rationalized?
Answer: Variations arise due to:
- Crystallization solvents : Polar solvents (e.g., DMF) may disrupt N–H···N interactions, altering packing motifs .
- Substituent effects : Compare with analogs like ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate, where ethoxy vs. methoxy groups shift hydrogen-bond geometry .
- Thermal motion : High Ueq values for labile protons (e.g., NH₂) may reduce interaction strength .
Q. What computational methods complement experimental data for studying this compound’s reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles and compare with X-ray data .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide cephalosporin analog design .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bond vs. van der Waals contributions) using CrystalExplorer .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
